N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a benzofuran ring
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2S2/c23-18(16-11-12-5-1-3-7-15(12)24-16)22-19-13(9-10-25-19)20-21-14-6-2-4-8-17(14)26-20/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCKIJWCNZQXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with benzofuran-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
COX Enzymes: Inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response.
Topoisomerase I: Inhibition of topoisomerase I, leading to the disruption of DNA replication and induction of apoptosis in cancer cells.
Luminescence: The compound’s unique structure allows it to exhibit strong luminescence, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzothiazole core and have been studied for their anti-inflammatory properties.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds are known for their anticancer activities and inhibition of topoisomerase I.
Benzo[d]thiazole-2-thiol derivatives: These compounds exhibit antimicrobial and antifungal activities.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide is unique due to its combination of benzothiazole, thiophene, and benzofuran rings, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications in medicinal chemistry and material science.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety linked to thiophene and benzofuran rings. The IUPAC name is this compound, with the molecular formula .
The primary mechanism of action for this compound involves the inhibition of specific biological targets associated with various diseases:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to exhibit significant antimicrobial properties against strains such as Mycobacterium tuberculosis and other pathogenic bacteria . The compound's ability to inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis, contributes to its anti-tubercular activity .
- Anti-inflammatory Effects : Research indicates that similar compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX enzymes may lead to reduced inflammation and pain .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties enhance its potential as a therapeutic agent .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological activity of related benzothiazole derivatives:
- Antimicrobial Evaluation : A study demonstrated that benzothiazole derivatives showed significant activity against Bacillus subtilis and Escherichia coli, with some compounds achieving minimal inhibitory concentrations (MICs) indicative of strong antibacterial properties .
- Cytotoxicity Against Cancer Cells : Research indicated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential for further development as anticancer agents .
Q & A
Q. What are the optimized synthetic routes for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with functionalized thiophene intermediates bearing benzothiazole substituents. Key steps include:
- Amide bond formation : Using coupling agents like EDCl/HOBt under inert conditions (e.g., N₂ atmosphere) to minimize hydrolysis .
- Thiophene functionalization : Introducing the benzothiazole moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring Pd catalysts or base-mediated conditions, respectively .
- Yield optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect purity and yield. For example, THF enhances solubility of aromatic intermediates, improving reaction homogeneity .
Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming purity?
- Methodological Answer :
- X-ray crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining crystal structures, resolving bond angles, and verifying stereochemistry .
- Spectroscopic techniques :
- NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., benzothiazole C2 proton at δ 8.2–8.5 ppm) .
- HRMS : Validates molecular weight within ±2 ppm error .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action of this compound against biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or COX-2. The benzothiazole and benzofuran rings often engage in π-π stacking with hydrophobic pockets .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with bioactivity .
Q. How do researchers resolve contradictions in reported biological activities of benzothiazole-benzofuran hybrids?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., serum concentration in cell culture) .
- Structure-activity reconciliation : Tabulate discrepancies (example below):
| Study | Target Activity | Key Structural Variation | Assay Condition |
|---|---|---|---|
| Anticancer (IC₅₀ = 5 µM) | Thiophene linker | 10% FBS, 48h incubation | |
| Low activity (IC₅₀ > 50 µM) | Benzothiophene analog | 5% FBS, 24h incubation |
- Follow-up experiments : Re-test compounds under standardized protocols to isolate structural vs. methodological factors .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce first-pass metabolism .
- Lipinski’s Rule compliance : Modify logP (<5) via substituent tuning (e.g., polar sulfonamide groups) .
- In vitro ADME :
- Caco-2 assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal stability : Incubate with liver microsomes (t₁/₂ > 30 min preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
